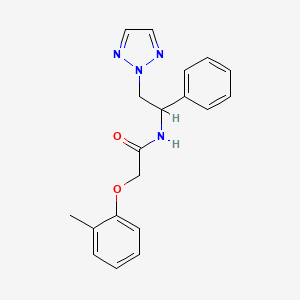

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a 1,2,3-triazole ring linked via an ethyl spacer to a phenyl group, combined with an o-tolyloxy-substituted acetamide moiety. The triazole ring, a nitrogen-rich heterocycle, is often incorporated into pharmacologically active compounds due to its hydrogen-bonding capacity and metabolic stability. The o-tolyloxy group (2-methylphenoxy) introduces steric and electronic effects that may influence solubility, bioavailability, and target interactions. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), a common method for triazole formation .

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-15-7-5-6-10-18(15)25-14-19(24)22-17(13-23-20-11-12-21-23)16-8-3-2-4-9-16/h2-12,17H,13-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDUXAZGGYCJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.

Reduction: Reduction reactions could target the triazole ring or the acetamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its structural features.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, modulating their activity. The phenyl and acetamide groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Triazole-containing acetamides :

- Compound 6a (): 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide shares the triazole-acetamide backbone but differs in substituents. The naphthyloxy group enhances aromaticity and lipophilicity compared to the o-tolyloxy group in the target compound. IR spectra show C=O at 1671 cm⁻¹ and NH stretches at 3262 cm⁻¹, similar to expected values for the target compound .

- RRK-305 (): A triazolyl-acetamide with a morpholino-phenyl group.

Benzothiazole/thiazole acetamides :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Replacing the triazole with a benzothiazole alters electronic properties; the trifluoromethyl group increases electronegativity and metabolic stability. Such compounds often exhibit enhanced antimicrobial activity compared to triazole analogs .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl group confers strong electron-withdrawing effects, while the thiazole ring provides a distinct hydrogen-bonding profile. Its crystal structure reveals intermolecular N–H⋯N interactions, which may enhance stability compared to triazole derivatives .

Thienyl and cyano-substituted acetamides:

- N-(3-Acetyl-2-thienyl)-2-bromoacetamide (): The thiophene ring introduces π-conjugation, while the bromo group increases reactivity for further functionalization. Such compounds are typically intermediates for more complex heterocycles .

Spectroscopic and Physical Properties

Key Observations :

- The triazole proton in 6a appears at 8.36 ppm, while thiazole protons in resonate between 7.2–8.6 ppm, reflecting electronic differences between the heterocycles .

- Melting points for benzothiazole derivatives (e.g., 489–491 K) suggest higher thermal stability compared to triazole analogs, likely due to stronger intermolecular interactions .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 318.4 g/mol. Its structure features a triazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the o-tolyloxy group further contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 2035005-10-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety can act as a bioisostere for amides and esters, enhancing the compound's ability to modulate enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole-containing compounds. For instance, derivatives were tested against human cancer cell lines, revealing that this compound exhibited cytotoxic effects through apoptosis induction. The IC50 values for different cancer cell lines were found to be significantly lower than those of standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.6 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In a model of induced inflammation in rats, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in treating inflammatory conditions.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various triazole derivatives was conducted against clinical isolates of bacteria resistant to conventional antibiotics. The results showed that certain modifications in the side chains enhanced antibacterial activity significantly compared to existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.